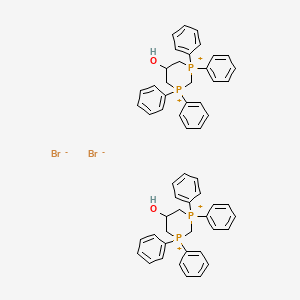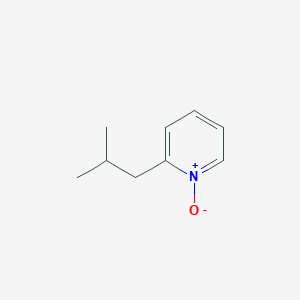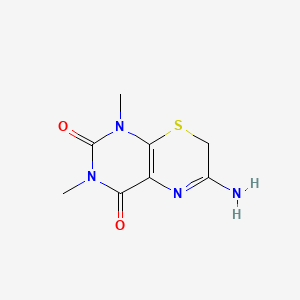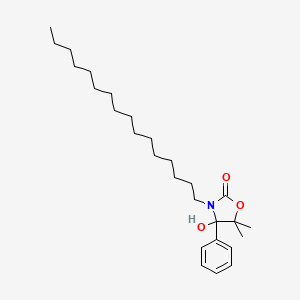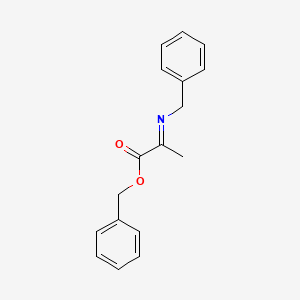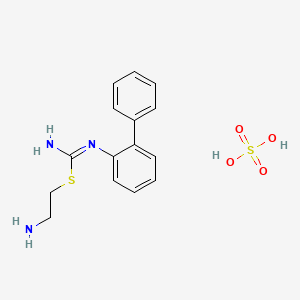
o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate: is a chemical compound that belongs to the class of isothiouronium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate typically involves the reaction of biphenyl derivatives with isothiouronium salts. The reaction conditions may include the use of solvents such as ethanol or methanol, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in various chemical reactions, including synthesis and catalysis.
Biology: In biological research, the compound may be used to study molecular interactions and pathways.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- Biphenyl-2-(2-aminoethyl)-isothiouronium chloride
- Biphenyl-2-(2-aminoethyl)-isothiouronium bromide
Comparison: Compared to its analogs, o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate may exhibit unique properties due to the presence of the sulfate group. This can influence its solubility, reactivity, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
63679-74-3 |
|---|---|
Molekularformel |
C15H19N3O4S2 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-aminoethyl N'-(2-phenylphenyl)carbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C15H17N3S.H2O4S/c16-10-11-19-15(17)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12;1-5(2,3)4/h1-9H,10-11,16H2,(H2,17,18);(H2,1,2,3,4) |
InChI-Schlüssel |
XNNXQKVEXMHAKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)SCCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
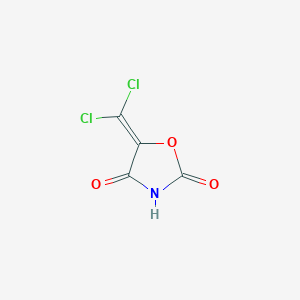
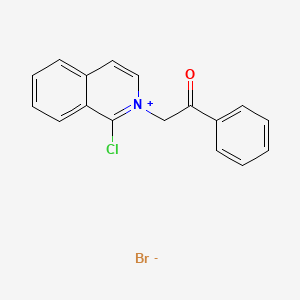
![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
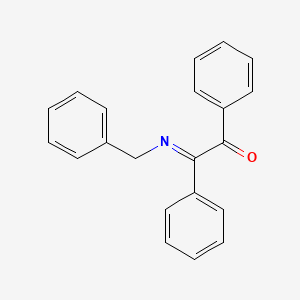
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
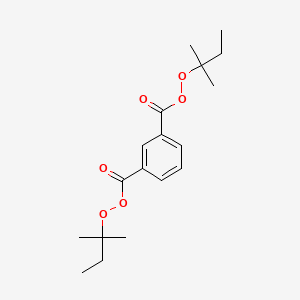
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)

